6-(Piperidin-1-yl)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-piperidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGLVZGTHFCFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 6 Piperidin 1 Yl Pyridin 2 Amine
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural verification of 6-(Piperidin-1-yl)pyridin-2-amine in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, the precise connectivity and electronic environment of each atom in the molecule can be determined.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the piperidine (B6355638) ring would exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the pyridine and piperidine ring carbons provide evidence for the successful formation of the compound.
¹⁵N NMR: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, its detection can be challenging. japsonline.com However, techniques like Heteronuclear Multiple Bond Correlation (HMBC) experiments can be employed to determine the chemical shifts of the nitrogen atoms. japsonline.com The ¹⁵N NMR chemical shifts are highly sensitive to the electronic environment, substitution patterns, and intermolecular interactions, providing valuable data on the pyridine and piperidine nitrogen atoms. japsonline.comresearchgate.net The analysis of ¹H–¹⁵N and ¹³C–¹⁵N coupling constants offers unambiguous information about the molecular structure. nih.gov
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unequivocally assigning all proton, carbon, and nitrogen resonances and confirming the connectivity between the piperidine and pyridine moieties. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | - | ~158-162 |
| Pyridine C3 | ~6.2-6.4 | ~105-109 |
| Pyridine C4 | ~7.3-7.5 | ~138-142 |
| Pyridine C5 | ~6.4-6.6 | ~108-112 |
| Pyridine C6 | - | ~155-159 |
| Amino (-NH₂) | ~4.5-5.5 (broad) | - |
| Piperidine C2'/C6' (α to N) | ~3.4-3.6 | ~45-50 |
| Piperidine C3'/C5' (β to N) | ~1.6-1.8 | ~25-29 |
| Piperidine C4' (γ to N) | ~1.5-1.7 | ~23-27 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺•) which can then break down into smaller, characteristic fragment ions. libretexts.org
The molecular ion peak in the mass spectrum would confirm the compound's molecular weight. Aliphatic amines, such as the piperidine moiety in this compound, commonly undergo α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process results in the formation of a stable, nitrogen-containing cation. libretexts.org
For this compound, key fragmentation pathways could include:
Loss of a hydrogen atom: Leading to an [M-1]⁺ peak.
α-Cleavage within the piperidine ring: This can lead to the loss of various alkyl fragments, resulting in characteristic peaks. For a piperidine ring, a common fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄), leading to an [M-28]⁺ fragment. miamioh.edu
Cleavage of the bond between the rings: This could result in fragments corresponding to the aminopyridine cation or the piperidine cation.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Description | Proposed Structure | Expected m/z Value |
| Molecular Ion | [C₁₀H₁₅N₃]⁺• | 177 |
| Loss of H• from piperidine ring | [C₁₀H₁₄N₃]⁺ | 176 |
| Fragment from piperidine ring cleavage | [C₈H₁₁N₃]⁺• | 149 |
| Aminopyridine fragment | [C₅H₅N₂]⁺ | 93 |
| Piperidine fragment | [C₅H₁₀N]⁺ | 84 |
Solid-State Structural Investigations
X-ray crystallography provides unparalleled detail about the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.
X-ray Crystallography of this compound and Related Analogs
Single-crystal X-ray diffraction analysis would be the definitive method to determine the solid-state structure of this compound. While a specific crystal structure for this exact compound is not publicly available, analysis of related 2-aminopyridine (B139424) and piperidine-substituted aromatic systems provides valuable predictive insights. nih.govnih.gov
Analysis of Hydrogen Bonding Networks and Crystal Packing
The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonds. The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the pyridine ring nitrogen and the amino nitrogen can both act as hydrogen bond acceptors. researchgate.net
Conformational Preferences of the Piperidine Ring (e.g., Chair Conformation)
The six-membered piperidine ring is not planar and typically adopts a stable chair conformation to minimize angular and torsional strain. ias.ac.in X-ray crystallographic data would confirm this preference. In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions.
Computational and NMR studies on various substituted piperidines have shown that the conformational behavior is influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.infonih.gov For this compound, the bulky pyridine group attached to the piperidine nitrogen would strongly prefer an equatorial position to minimize steric hindrance. The specific pucker of the piperidine ring can sometimes exist in equilibrium between two chair conformations in solution. researchgate.net
Dihedral Angle Analysis Between Pyridine and Piperidine Moieties
In a typical conformational analysis, this dihedral angle would be determined using techniques such as X-ray crystallography for the solid state or computational modeling (e.g., Density Functional Theory calculations) for the gas phase. The piperidine ring itself is expected to adopt a stable chair conformation to minimize internal strain. wikipedia.org The orientation of this chair relative to the planar pyridine ring would be a key structural feature.
For analogous, though distinct, molecules such as 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, crystallographic studies have revealed specific dihedral angles between the piperidine and the heterocyclic aromatic ring. nih.gov In that particular pyrimidine (B1678525) derivative, two different molecular conformations were observed in the asymmetric unit, leading to two distinct dihedral angles. nih.gov This highlights the possibility of conformational polymorphism, where different rotational isomers may exist depending on the crystalline environment. A hypothetical data table for the target compound is presented below to illustrate how such findings would be reported.
Table 1: Hypothetical Dihedral Angle Data for this compound
| Parameter | Value |
|---|---|
| Pyridine-Piperidine Dihedral Angle | Data not available |
Intermolecular Interactions and Supramolecular Assembly
The supramolecular structure of this compound in the solid state is governed by a network of intermolecular interactions. The primary amino group (-NH₂) on the pyridine ring is a potent hydrogen bond donor, while the pyridine ring nitrogen and the secondary amine nitrogen within the piperidine ring can act as hydrogen bond acceptors.
In the absence of experimental data for this compound, we can look to similar compounds to understand the possibilities. For example, the crystal structure of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine features N—H···N hydrogen bonds that link molecules into inversion dimers, which are further connected to form tetrameric units. nih.gov A detailed crystallographic study of this compound would precisely map these interactions, including bond lengths and angles, to fully elucidate its supramolecular assembly.
Table 2: Potential Intermolecular Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amino Group (N-H) | Pyridine Nitrogen (N) | Data not available |
Further research, specifically the acquisition of single-crystal X-ray diffraction data, is necessary to provide the precise structural parameters for this compound and confirm the nature of its supramolecular architecture.
Computational and Theoretical Investigations of 6 Piperidin 1 Yl Pyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for the detailed study of molecular geometries, electronic properties, and reactivity, providing a basis for rational drug design and materials science.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds. For derivatives of 2-aminopyridine (B139424), DFT calculations, often using the B3LYP method with a basis set like 6-31G(d,p), are employed to determine the optimized molecular structure. nih.gov
DFT calculations also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the dipole moment. These properties are essential for understanding how the molecule will interact with its environment, including solvents and biological macromolecules.
Table 1: Representative Bond Lengths in Aminopyridine Derivatives Calculated by DFT
| Bond | Calculated Bond Length (Å) |
|---|---|
| N–C (pyridine ring) | ~1.34 |
| C–C (aromatic ring) | 1.38 - 1.40 |
Note: Data is generalized from studies on similar aminopyridine structures. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For 6-(piperidin-1-yl)pyridin-2-amine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the amino group and the nitrogen atoms, which are the primary sites for nucleophilic attack. The LUMO, conversely, would be distributed over the aromatic system, indicating the regions susceptible to receiving electrons.
FMO analysis is instrumental in predicting how the molecule will interact with other chemical species and in understanding its electronic absorption properties. The energy of the HOMO and LUMO can be correlated with the molecule's ionization potential and electron affinity, respectively.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Region of highest electron density; acts as an electron donor (nucleophile). |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of lowest electron density; acts as an electron acceptor (electrophile). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule.
In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas of high electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, shown in blue and green, are electron-deficient and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) ring and the amino group, highlighting these as the primary sites for interactions with electrophiles, such as hydrogen bond donors. The hydrogen atoms of the amino group would exhibit positive potential, making them sites for interaction with nucleophiles or hydrogen bond acceptors. The piperidine (B6355638) ring would likely show a more neutral potential, with slight variations depending on its conformation.
Molecular Dynamics Simulations and Conformational Landscapes
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the investigation of conformational changes and intermolecular interactions in a simulated environment, such as in aqueous solution. nih.gov
For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The flexibility of the piperidine ring and the rotational freedom around the bond connecting it to the pyridine ring mean that the molecule can adopt various conformations. MD simulations can identify the most stable conformations and the energy barriers between them.
Understanding the conformational preferences of this compound is crucial, as the three-dimensional shape of a molecule dictates its ability to bind to biological targets like proteins or nucleic acids. The results of MD simulations can inform the design of derivatives with specific conformational properties to enhance their biological activity.
In Silico Structure-Activity Relationship (SAR) Modeling and Docking Studies
In silico methods play a vital role in modern drug discovery by predicting the biological activity of compounds and their interactions with therapeutic targets. Structure-Activity Relationship (SAR) modeling and molecular docking are two of the most important computational techniques in this area.
SAR studies aim to correlate the structural features of a series of compounds with their biological activity. nih.gov For a series of derivatives of this compound, SAR models could be developed to predict how modifications to the piperidine or pyridine rings would affect their activity against a particular biological target. researchgate.net These models can be used to prioritize the synthesis of new compounds with improved potency.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. dergipark.org.tr This method is used to understand the binding mode of a ligand and to estimate its binding affinity. For this compound, docking studies could be performed to investigate its potential to bind to various enzymes or receptors. researchgate.netnih.gov The results of docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site, providing a rationale for its observed or potential biological activity. mdpi.comresearchgate.net
These computational approaches, from quantum mechanics to molecular simulations and SAR, provide a comprehensive theoretical framework for understanding the chemical nature and potential applications of this compound, guiding future experimental work.
Biological Activities and Mechanistic Insights in Vitro and Preclinical of 6 Piperidin 1 Yl Pyridin 2 Amine Analogs
Enzyme and Receptor Interactions
Kinase Inhibition Profiles
Analogs of 6-(piperidin-1-yl)pyridin-2-amine have been extensively investigated as inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition
A significant area of research has focused on developing this compound analogs as inhibitors of CDK4 and CDK6, kinases that play a pivotal role in the G1 phase of the cell cycle. Their deregulation is a common feature in many cancers, making them attractive therapeutic targets.
One prominent scaffold is N-(5-(piperidin-1-yl)pyridin-2-yl)-4-(thiazol-5-yl)pyrimidine. semanticscholar.orgresearchgate.net Modifications to this core structure have yielded highly potent and selective inhibitors. For instance, a derivative incorporating a morpholine (B109124) ring and a cyclopentyl substitution on the amine demonstrated significant potency with Ki values of 0.004 µM for CDK4 and 0.030 µM for CDK6. researchgate.net Another analog, compound 3a in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, showed potent inhibition with IC₅₀ values of 30 nM for CDK4 and 4 nM for CDK6. guidetopharmacology.org This compound also effectively inhibited the phosphorylation of the Retinoblastoma (Rb) protein, a downstream target of CDK4/6, in cell-based assays. guidetopharmacology.org
Further modifications, such as the synthesis of imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine derivatives, have also yielded powerful CDK4/6 inhibitors. guidetopharmacology.org Compounds from this series displayed substantial inhibition of CDK4/D3 (IC₅₀ = 0.8 nM) and CDK6/D3 (IC₅₀ = 2.0 nM), comparable to clinically approved inhibitors. guidetopharmacology.org
Table 1: CDK4/6 Inhibition by this compound Analogs
| Compound Scaffold | Specific Analog | CDK4 Inhibition | CDK6 Inhibition | Reference |
|---|---|---|---|---|
| N-(5-(piperidin-1-yl)pyridin-2-yl)-4-(thiazol-5-yl)pyrimidine | Analog with morpholine and cyclopentyl groups | Ki = 0.004 µM | Ki = 0.030 µM | researchgate.net |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Compound 3a | IC₅₀ = 30 nM | IC₅₀ = 4 nM | guidetopharmacology.org |
| Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine | Compound 5a | IC₅₀ = 0.8 nM | IC₅₀ = 2.0 nM | guidetopharmacology.org |
B-Raf Inhibition
The B-Raf kinase is a key component of the MAPK signaling pathway, and its V600E mutation is a driver in a significant percentage of cancers. Structure-based design has led to the development of pyrazolopyridine inhibitors of B-Raf(V600E). nih.gov Optimization of this series resulted in potent and selective agents that demonstrated tumor growth inhibition in a B-Raf(V600E)-driven mouse xenograft model. nih.gov While these pyrazolopyridines are structurally distinct from the core this compound, they highlight the broader potential of pyridine-based scaffolds in targeting this important oncogene.
Other Protein Kinase Inhibition
The versatility of the aminopyridine scaffold is evident in its ability to target other kinases. A fragment library based on 3-aminopyridin-2-one identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are involved in mitosis and are targets for cancer therapy. scispace.com Specifically, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one was identified as a ligand-efficient inhibitor of this kinase family. scispace.com
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine. Several analogs of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
A polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated potent dual-target activity. It exhibited strong inhibition of AChE with an IC₅₀ of 13 nM and moderate inhibition of BuChE with an IC₅₀ of 3.1 µM. consensus.appmdpi.com
Another series of α,β-unsaturated carbonyl-based piperidinone derivatives also showed inhibitory activity against both enzymes. mdpi.com Within this series, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was the most potent against AChE (IC₅₀ = 12.55 µM), while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was the most effective against BuChE (IC₅₀ = 17.28 µM) and acted as a dual inhibitor. mdpi.com
Furthermore, quinoline (B57606) thiosemicarbazones incorporating a piperidine (B6355638) moiety have been synthesized and identified as promising dual inhibitors of AChE and BChE. The most potent compound in this class, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, displayed IC₅₀ values of 9.68 µM and 11.59 µM against AChE and BChE, respectively. mdpi.com
Table 2: Cholinesterase Inhibition by Piperidine-Containing Pyridine Analogs
| Compound/Series | AChE Inhibition (IC₅₀) | BuChE Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 13 nM | 3.1 µM | consensus.appmdpi.com |
| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 µM | - | mdpi.com |
| 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | 18.04 µM | 17.28 µM | mdpi.com |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | 9.68 µM | 11.59 µM | mdpi.com |
Sigma Receptor (σ1/σ2R) Binding Affinity and Selectivity
Sigma receptors (σR), particularly the σ1 and σ2 subtypes, are implicated in various neurological disorders and are considered attractive therapeutic targets. Analogs containing the piperidinyl-pyridine scaffold have shown significant affinity and selectivity for these receptors.
The same multifunctional pyridine that inhibits cholinesterases, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, also exhibits high affinity for the σ1 receptor (Ki = 1.45 nM) with a 290-fold selectivity over the σ2 subtype. consensus.appmdpi.com Structural analysis revealed that the length of the linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine ring is crucial for σ1 receptor affinity, with linkers of two to four carbons resulting in increased affinity. mdpi.com
Another series based on a 6-hydroxypyridazinone framework yielded potent σ1 receptor ligands. The compound 2-(3,4-dichlorophenyl)-6-(3-(piperidin-1-yl) propoxy) pyridazin-3(2H)-one was identified as a σ1 receptor antagonist with high affinity (Ki σ1 = 1.4 nM) and excellent selectivity (1366-fold) over the σ2 receptor.
Research into selective σ2 receptor ligands has also been conducted. Using SYA 013 as a lead compound, a series of analogs were synthesized where the 4-chlorophenyl moiety was replaced by pyridine or pyrimidine (B1678525) rings. While these specific modifications led to decreased binding at the σ2 receptor, other analogs, such as 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane, were identified as high-affinity σ2 ligands (Ki = 2.2 nM).
Table 3: Sigma Receptor Binding Affinity of Piperidinyl-Pyridine Analogs
| Compound | σ1R Affinity (Ki) | σ2R Affinity (Ki) | Selectivity (σ2/σ1) | Reference |
|---|---|---|---|---|
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 nM | ~420 nM | 290-fold | consensus.appmdpi.com |
| 2-(3,4-Dichlorophenyl)-6-(3-(piperidin-1-yl) propoxy) pyridazin-3(2H)-one | 1.4 nM | ~1912 nM | 1366-fold | |
| 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | - | 2.2 nM | - |
Serotonin (B10506) 5-HT1A Receptor Agonism
The serotonin 5-HT1A receptor is a key target for the development of antidepressants and anxiolytics. The piperidine heterocyclic structure is a common scaffold in the design of 5-HT1A receptor ligands. consensus.app Structure-activity relationship (SAR) studies have shown that the piperidine moiety is often essential for pharmacological activity. consensus.app
A class of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}- piperidin-1-yl-methanone derivatives was developed as a novel structural class of 5-HT1A receptor agonists. Further optimization led to the discovery that 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone behaved as a potent 5-HT1A receptor agonist both in vitro and in vivo. Additionally, piperidine diphenyl ether derivatives have been identified as potent and selective compounds that combine partial agonism at the 5-HT1A receptor with functional inhibition of the norepinephrine (B1679862) transporter (NET).
Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibition
In non-small-cell lung cancer, chromosomal rearrangements involving ALK and ROS1 kinases are key oncogenic drivers. While inhibitors like Crizotinib are effective, acquired resistance mutations pose a significant clinical challenge. A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual ALK/ROS1 inhibitors to overcome this resistance.
One representative compound, 2e, demonstrated potent anti-proliferative activity against both ALK-addicted (H3122) and ROS1-addicted (HCC78) cell lines. Crucially, it showed impressive enzyme activity against the clinically relevant Crizotinib-resistant ALK L1196M mutation, with an IC₅₀ value of 41.3 nM (a 2-fold improvement over Crizotinib). It was also significantly more potent against the ROS1 G2032R resistance mutation, with an IC₅₀ of 104.7 nM compared to 643.5 nM for Crizotinib.
Another novel spiro derivative, C01, exhibited remarkable activity against a cell line expressing the ROS1 G2032R mutation (IC₅₀ = 42.3 nM), which was approximately 30-fold more potent than Crizotinib. This compound also potently inhibited the enzymatic activity of the resistant ALK G1202R mutant. Molecular modeling suggests that the introduction of the spiro group can reduce steric hindrance, allowing the compound to effectively bind to the mutated kinase.
Table 4: Activity of 2-Aminopyridine (B139424) Derivatives Against Resistant ALK/ROS1 Mutants
| Compound | Target | Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| Compound 2e | ALK L1196M (Enzyme) | 41.3 nM | |
| ROS1 G2032R (Cell) | 104.7 nM | ||
| Compound C01 | ROS1 G2032R (Cell) | 42.3 nM | |
| ALK G1202R (Enzyme) | 10-fold > Crizotinib |
Antimicrobial Efficacy and Underlying Mechanisms
Beyond their interactions with mammalian enzymes and receptors, piperidine and pyridine derivatives have also been explored for their antimicrobial properties.
A series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized and screened for in vitro antimicrobial activity. Several compounds in this series exhibited significant activity against multiple microbial strains.
In another study, piperidine derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compound (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate showed good activity against S. aureus, comparable to the standard drug chloramphenicol. Both this compound and its ethyl ester analog were active against E. coli.
The antimicrobial activity of piperidine-substituted halogenobenzene derivatives has also been investigated. Compounds such as 2,6-dipiperidino-1,4-dihalogenobenzenes were found to inhibit the growth of a panel of bacteria (S. aureus, Bacillus subtilis, Yersinia enterocolitica, E. coli, Klebsiella pneumoniae) and the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml.
Table 5: Antimicrobial Activity of Piperidinyl-Pyridine Analogs
| Compound/Series | Test Organism | Activity | Reference |
|---|---|---|---|
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus | Good activity vs. Chloramphenicol | |
| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Escherichia coli | Active | |
| 2,6-Dipiperidino-1,4-dihalogenobenzenes | Various bacteria and fungi | MIC: 32-512 µg/ml |
Antibacterial Activity (Gram-Positive and Gram-Negative)
Recent studies on 2,6-disubstituted thiosemicarbazone derivatives of pyridine have highlighted their potential as antibacterial agents. One such analog, which incorporates a piperidine substituent at the C6 position of the pyridine ring, has demonstrated notable activity, particularly against Gram-positive bacteria. This derivative exhibited activity comparable to reference drugs against certain types of Gram-positive bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL. researchgate.net
While specific data on the activity of this compound analogs against Gram-negative bacteria is limited, broader studies on piperidine derivatives have shown their potential. For instance, some piperidine derivatives have been reported to be active against Escherichia coli, a Gram-negative bacterium. researchgate.net Further research is necessary to specifically elucidate the efficacy of this compound analogs against a wider spectrum of Gram-negative pathogens.
Table 1: Antibacterial Activity of a this compound Analog
| Compound | Bacterial Type | MIC (µg/mL) |
|---|---|---|
| 2,6-disubstituted thiosemicarbazone derivative with piperidine | Gram-Positive | 0.49 |
Antifungal Activity
The investigation into the antifungal properties of pyridine derivatives has revealed promising candidates for the development of new antifungal agents. While specific studies focusing solely on this compound analogs are not extensively detailed in the available research, related structures incorporating piperazine (B1678402) and pyridine moieties have shown antifungal effects. For instance, a series of 6-(piperazin-1-yl)-harmine amide derivatives were synthesized and evaluated for their antifungal activity against various phytopathogenic fungi. nyxxb.cn These compounds demonstrated activity against Botrytis cinerea, Fusarium graminearum, Valsa pyri, and Fusarium oxysporum. nyxxb.cn
Another study on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives reported that some of these compounds exhibited very strong inhibitory activity against several human pathogenic Candida species, with MIC values as low as 0.016 mg/mL. nih.gov These findings suggest that the broader class of substituted pyridines, which includes the this compound scaffold, holds potential for antifungal applications, warranting further investigation into this specific analog series.
Antituberculous Activity
A significant area of research for this compound analogs has been in the development of new antituberculous agents. A study focusing on 2,6-disubstituted thiosemicarbazone derivatives of pyridine identified a compound featuring a piperidine substituent (designated as compound 7) as a potent inhibitor of Mycobacterium tuberculosis. This particular analog demonstrated strong inhibition of the standard H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. researchgate.netnyxxb.cn
Furthermore, all the synthesized thiosemicarbazone derivatives in the study, including the piperidine-containing compound, showed significant activity against a resistant strain of M. tuberculosis, with MIC values ranging from 0.5 to 4 µg/mL. researchgate.netnyxxb.cn This indicates that these compounds are two- to eightfold more active against the resistant strain compared to the reference drug, isoniazid. nyxxb.cn These findings position compound 7 as a lead structure for further research into antituberculosis drugs. researchgate.netnyxxb.cn
Table 2: Antituberculous Activity of a this compound Analog (Compound 7)
| Mycobacterium Strain | MIC (µg/mL) |
|---|---|
| M. tuberculosis H37Rv (Standard) | 2 |
| M. tuberculosis Spec. 210 (Resistant) | 0.5-4 |
Antiproliferative and Apoptotic Mechanisms in Cellular Models
In addition to their antimicrobial properties, analogs of this compound have been investigated for their potential as anticancer agents. These studies have explored their ability to inhibit the growth of cancer cells and induce programmed cell death.
Inhibition of Cancer Cell Proliferation
Several studies have demonstrated the antiproliferative effects of pyridine derivatives containing a piperidine moiety against various cancer cell lines. One study synthesized a series of novel pyridine-based compounds, including 4,6-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)nicotinonitrile (compound 13). This compound was evaluated for its cytotoxic activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com
Compound 13, along with other analogs, showed promising PIM-1 inhibitory capabilities, a kinase often implicated in cancer progression. mdpi.com Another derivative in the same study (compound 12) exhibited potent cytotoxicity with IC50 values of 0.5 µM against MCF-7 cells and 5.27 µM against HepG2 cells. mdpi.com The antiproliferative activity of these compounds highlights their potential as scaffolds for the development of new anticancer therapeutics.
Table 3: Antiproliferative Activity of a Piperidine-Containing Pyridine Analog (Compound 12)
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.5 |
| HepG2 (Liver Cancer) | 5.27 |
Induction of Cellular Apoptosis
The anticancer activity of these pyridine-based analogs is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. In the same study mentioned above, the most potent compound (compound 12) was further investigated for its effect on apoptosis in MCF-7 cells. mdpi.com
Treatment with this compound led to a significant increase in apoptotic cell death. mdpi.com The total apoptosis rate increased by 33.43% (23.18% in early apoptosis and 10.25% in late apoptosis) compared to untreated control cells. mdpi.com This pro-apoptotic activity was confirmed by the upregulation of caspase 3, 8, and 9 genes, which are key mediators of the apoptotic cascade. These findings suggest that the antiproliferative effects of these compounds are, at least in part, mediated by the induction of apoptosis.
Cell Cycle Regulation and DNA Synthesis Inhibition
Beyond inducing apoptosis, certain this compound analogs have been shown to interfere with the cancer cell cycle, preventing their division and proliferation. The pyridine-based PIM-1 inhibitor (compound 12) was found to cause cell cycle arrest at the S-phase in MCF-7 cells. mdpi.com The population of cells in the S-phase increased to 36.02% after treatment, compared to 29.12% in the control group. mdpi.com
Another study on a different piperidine derivative, 2-amino-4-(1-piperidine) pyridine, showed that it could inhibit the progression of the cell cycle in colon cancer cell lines (DLD-1 and HT29) past the S phase, leading to an arrest in the G1/G0 phase. This disruption of the normal cell cycle progression is a critical mechanism by which these compounds exert their anticancer effects.
Activity against Specific Cancer Cell Lines (e.g., MGC-803, EC-109, MCF-7, B16-F10, MV4-11)
Analogs of this compound belong to the broader class of piperidine derivatives, which are recognized for their significant therapeutic potential, including anti-cancer effects. ijnrd.org Research into specific analogs has demonstrated potent activity against various cancer cell lines.
Notably, a series of amino alkynylisoquinoline and naphthyridine compounds, which can be considered structural analogs, have shown powerful inhibitory effects on the proliferation of acute myeloid leukemia (AML). These compounds were particularly effective against the MV4-11 and MOLM-14 AML cell lines, with IC50 values below 1 nM. nih.gov The mechanism of action for these compounds involves the inhibition of Fms-Like Tyrosine kinase 3 (FLT3) activity at low nanomolar concentrations. nih.gov Furthermore, these analogs demonstrated the ability to potently inhibit the viability of drug-resistant AML cells that harbor secondary mutations in the FLT3 tyrosine kinase domain, such as D835Y and F691L. nih.gov The lead compound HSN431 was also found to inhibit Src kinase activity, a downstream target of FLT3, indicating a multi-targeted approach to reducing AML proliferation. nih.gov
| Compound Class | Cell Line | Activity Metric | Potency | Mechanism of Action | Source |
|---|---|---|---|---|---|
| Amino alkynylisoquinoline/naphthyridine | MV4-11 (AML) | IC50 | <1 nM | FLT3 Kinase Inhibition, Src Kinase Inhibition | nih.gov |
| Amino alkynylisoquinoline/naphthyridine | MOLM-14 (AML) | IC50 | <1 nM | FLT3 Kinase Inhibition | nih.gov |
| Amino alkynylisoquinoline/naphthyridine | Drug-Resistant AML (D835Y, F691L mutations) | Potent Inhibition of Viability | FLT3 Kinase Inhibition | nih.gov |
Other Reported Biological Effects
Anticonvulsant Properties
Piperidine derivatives have been investigated for their potential as anticonvulsant agents. jptcp.comnih.gov Studies on various analogs reveal promising activity in preclinical seizure models. For instance, 3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime demonstrated a significant dose-dependent anticonvulsant effect in a pentylenetetrazole (PTZ)-induced seizure model. jptcp.com At a 10 mg/kg dose, this compound reduced the duration of clonus to 4.83 ± 0.31 seconds, compared to 47.33 ± 0.49 seconds in the control group, with lower doses achieving a 100% survival rate, comparable to the standard drug Diazepam. jptcp.com The anticonvulsant activity is partly attributed to the oxime group at the 4-position of the piperidine ring, which may interact with neurotransmitter systems. jptcp.com
Another study on 1-diethylamino-3-phenylprop-2-en-1-one, an amide containing a piperidino ring replacement, showed protection in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. mdpi.com This suggests that the core piperidine structure is a valuable scaffold for developing novel antiepileptic agents. mdpi.com
| Compound/Analog | Seizure Model | Key Finding | Source |
|---|---|---|---|
| 3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime (10 mg/kg) | PTZ-induced seizures | Reduced clonus duration from 47.33s to 4.83s. | jptcp.com |
| 3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime (5 & 10 mg/kg) | PTZ-induced seizures | Achieved 100% survival rate, similar to Diazepam. | jptcp.com |
| 1-diethylamino-3-phenylprop-2-en-1-one | Maximal Electroshock (MES) | Afforded protection against convulsions. | mdpi.com |
| 1-diethylamino-3-phenylprop-2-en-1-one | Subcutaneous Pentylenetetrazole (scPTZ) | Afforded protection against convulsions. | mdpi.com |
Analgesic Properties
The analgesic potential of piperidine derivatives has also been a subject of investigation. pjps.pk A study exploring synthetic quaternary salts of alkyl piperidines found that several analogs exhibited varying degrees of analgesic activity when tested using the tail immersion method. pjps.pk For example, compound 1e showed a rapid onset of action at 30 minutes, with highly significant analgesia observed between 60 and 90 minutes, demonstrating greater potency than the standard drug used in the study. pjps.pk Similarly, compound 1d displayed an onset of action at 30 minutes that persisted for 150 minutes. pjps.pk These findings indicate that modifications to the alkyl piperidine structure can lead to compounds with significant pain-relieving properties. pjps.pk
| Compound/Analog | Test Method | Onset of Action | Duration/Peak Activity | Comparison to Standard | Source |
|---|---|---|---|---|---|
| Compound 1d | Tail Immersion | 30 minutes | Persisted for 150 minutes | Significant vs. control and standard | pjps.pk |
| Compound 1e | Tail Immersion | 30 minutes | Highly significant at 60-90 minutes | More potent than standard | pjps.pk |
| Compound 1a | Tail Immersion | Fast onset | Persisted for 150 minutes | Less active than standard | pjps.pk |
| Compound 2b | Tail Immersion | 30 minutes | Sustained up to 180 minutes | Significant vs. control and standard | pjps.pk |
Applications in Medicinal Chemistry and Materials Science for 6 Piperidin 1 Yl Pyridin 2 Amine
Design and Synthesis of Bioactive Analogs
The 6-(piperidin-1-yl)pyridin-2-amine core serves as a versatile scaffold for generating novel bioactive compounds. Medicinal chemists employ various strategies to modify this core structure to optimize its interaction with biological targets, thereby enhancing its therapeutic potential.
Scaffold Modification Strategies for Target Optimization
Scaffold modification is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. For a scaffold like this compound, modifications can be systematically introduced at several positions to explore chemical space and improve target affinity and selectivity.
Key modification strategies include:
Substitution on the Pyridine (B92270) Ring: The aromatic pyridine ring offers multiple sites for substitution. Introducing functional groups such as halogens, alkyls, or methoxy (B1213986) groups can alter the molecule's electronics, lipophilicity, and steric profile, influencing how it binds to a target protein.
Modification of the Piperidine (B6355638) Ring: The piperidine moiety can be altered by adding substituents to its carbon atoms or by replacing it with other cyclic amines (e.g., pyrrolidine, morpholine). Such changes can impact the molecule's conformational flexibility and its ability to form hydrogen bonds, which are critical for target recognition. nih.gov
Alteration of the Linker: The C-N bond connecting the piperidine and pyridine rings can be replaced with other functional groups, such as an amide or an alkyne, to create structurally diverse analogs with potentially different biological activities. nih.gov
Bioisosteric Replacement: Replacing parts of the scaffold with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to compounds with improved potency, selectivity, or metabolic stability.
A common approach involves creating a library of analogs by combining different modifications. For instance, in the development of NLRP3 inflammasome inhibitors, researchers modulated a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold by altering the linker and substituents to optimize activity. nih.gov This iterative process of synthesis and biological testing is essential for identifying lead compounds with desirable therapeutic properties.
Structure-Activity Relationship (SAR) Studies for Pharmacological Potency and Selectivity
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying the this compound scaffold and evaluating the resulting analogs, researchers can build a comprehensive picture of the pharmacophore—the essential arrangement of functional groups required for biological activity.
For pyridine derivatives, SAR studies have revealed several general trends. For example, in the context of antiproliferative activity against certain cancer cell lines, the number and position of methoxy (O-CH3) groups can significantly impact potency. nih.gov Studies have also shown that adding hydroxyl (-OH) groups can enhance activity, while the introduction of bulky groups or certain halogens may be detrimental. nih.gov
The table below illustrates hypothetical SAR data for a series of analogs based on general principles observed for pyridine-containing compounds. This data demonstrates how systematic modifications can influence inhibitory concentration (IC50), a measure of potency.
| Compound | Modification on Pyridine Ring | Modification on Piperidine Ring | Hypothetical IC₅₀ (nM) |
|---|---|---|---|
| Parent | None | None | 500 |
| Analog A | 5-Chloro | None | 350 |
| Analog B | 5-Methoxy | None | 150 |
| Analog C | None | 4-Fluoro | 450 |
| Analog D | 5-Methoxy | 4-Fluoro | 90 |
These SAR studies are instrumental in guiding the lead optimization process, where the goal is to develop a drug candidate with high potency, selectivity, and favorable pharmacokinetic properties. nih.govmdpi.com
Development of Chemical Probes and Ligands for Biological Targets
Chemical probes are selective small molecules used to study the function of proteins and explore biological pathways. nih.gov The this compound scaffold is well-suited for the development of such tools. Its inherent structural features allow it to bind to specific biological targets, and it can be readily modified to incorporate reporter tags or reactive groups.
The 2-aminopyridine (B139424) moiety, known for its fluorescent properties and small size, is a promising scaffold for creating fluorescent probes. mdpi.com These probes can be designed to "turn on" their fluorescence upon binding to a target or undergoing a specific chemical reaction, such as a copper-catalyzed click reaction. mdpi.com This approach allows for the visualization and tracking of biomolecules within a cellular environment.
Furthermore, the piperidine component can be functionalized to attach various labels or to modulate the probe's interaction with its target. For instance, piperidinyl groups have been incorporated into ligands designed to target sigma receptors, which are implicated in various neurological disorders and cancers. nih.gov By understanding the direct engagement of a ligand with its target in living systems, researchers can validate new drug targets and establish more reliable SAR data. researchgate.net
Role as Building Blocks in Complex Organic Molecule Synthesis
Functionalized heterocyclic compounds like this compound are valuable building blocks in organic synthesis. lifechemicals.comenamine.netminakem.com They provide a pre-formed, rigid core that can be elaborated into more complex molecular architectures. The presence of multiple reactive sites—the primary amine on the pyridine ring and the various C-H bonds—allows for a wide range of chemical transformations.
The pyridine unit is a key structural component in numerous natural products and pharmaceuticals, including vitamins, alkaloids, and agrochemicals. lifechemicals.com Synthetic chemists utilize pyridine-containing building blocks to construct these complex molecules efficiently. For example, 2,6-di(aminomethyl)pyridine serves as a building block for creating macrocyclic ligands capable of complexing with metal ions. researchgate.net The inherent reactivity of the aminopyridine system allows for its incorporation into larger structures through reactions such as acylation, alkylation, and cross-coupling.
The availability of diverse, functionalized building blocks is essential for generating chemical libraries for high-throughput screening and for the efficient synthesis of target molecules in drug discovery and materials science. enamine.netminakem.com
Functional Materials Development
The applications of this compound extend beyond medicinal chemistry into the realm of materials science, primarily due to its ability to act as a ligand in the formation of metal complexes.
Ligands for Metal Complexes
Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. researchgate.netwikipedia.orgjscimedcentral.comsemanticscholar.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp2-hybridized orbital, which can be donated to a metal center to form a coordinate bond. researchgate.net
In this compound, there are three potential coordination sites: the pyridine nitrogen, the exocyclic amine nitrogen, and the piperidine nitrogen. The 2-aminopyridine portion of the molecule can act as a bidentate chelating ligand, binding to a metal ion through both the ring nitrogen and the amino group nitrogen. This chelation effect typically results in highly stable metal complexes.
The properties of the resulting metal complex can be tuned by the choice of the metal ion and the specific structure of the ligand. These complexes have diverse applications, including:
Catalysis: Metal complexes containing pyridine-based ligands are used as catalysts in a variety of organic reactions.
Polymerization: Certain palladium(II) and zinc(II) complexes with pyridine-aniline derivative ligands have been shown to catalyze the polymerization of methyl methacrylate. researchgate.net
Luminescent Materials: Rhenium tricarbonyl complexes featuring piperidinyl-appended ligands have been investigated for their potential biomedical applications, including in imaging and therapy. nih.gov
The versatility of the this compound scaffold makes it a valuable component in the design of functional materials with tailored electronic, optical, and catalytic properties.
Components in Organic Electronics
The exploration of pyridine-containing compounds in organic electronics stems from their versatile electronic nature. Pyridine derivatives have been successfully utilized as electron-transporting materials (ETMs) and hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and as charge carriers in perovskite solar cells. rsc.org The performance of these materials is highly dependent on their molecular structure, which influences their energy levels (HOMO and LUMO), charge mobility, and film-forming properties. rsc.orgoled-intermediates.com
The introduction of different functional groups to the pyridine core allows for the fine-tuning of its electronic characteristics. For instance, the attachment of electron-donating or electron-withdrawing groups can alter the energy levels to better match other materials within an electronic device, thereby improving charge injection and transport. rsc.org
One area of focus has been the development of pyridine-based HTMs for OLEDs. A series of functional pyridine-appended pyrene (B120774) derivatives have been synthesized and studied for this purpose. nih.gov In these molecules, the pyridine acts as an acceptor unit while the pyrene acts as a donor. acs.org The performance of these materials in OLEDs is influenced by the substituents on the pyridine ring. For example, devices using a pyrene-pyridine derivative with a bromo-substituted diphenylpyridine moiety as the HTM have shown a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A. nih.gov
The table below summarizes the performance of solution-processed OLEDs utilizing different functionalized pyrene-pyridine derivatives as the hole-transporting material.
| Hole-Transporting Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
| Py-Br | 17,300 | 22.4 | 9.0 |
| Py-Me | Not Reported | Not Reported | Not Reported |
| Py-03 | Not Reported | Not Reported | Not Reported |
Data compiled from studies on pyrene-pyridine integrated hole-transporting materials. nih.gov
While the specific compound this compound has not been explicitly detailed in the context of organic electronics, its structure, which incorporates both a pyridine ring and an amino group, suggests potential for investigation. The amino group is an electron-donating group which could influence the electronic properties of the pyridine ring. Further research and characterization would be necessary to determine its suitability and potential performance as a component in organic electronic devices. The synthesis and study of various aminopyridine derivatives for their fluorescent properties have been reported, indicating an active interest in the optoelectronic characteristics of this class of compounds. nih.gov
Future Research Directions and Methodological Advances for 6 Piperidin 1 Yl Pyridin 2 Amine
Advancements in Asymmetric Synthesis of Chiral Analogs
The creation of chiral analogs of 6-(piperidin-1-yl)pyridin-2-amine is a key strategy for enhancing potency and selectivity for biological targets. While the parent compound is achiral, introducing stereocenters, particularly on the piperidine (B6355638) ring, can lead to derivatives with improved three-dimensional shapes that fit more precisely into protein binding sites. mdpi.com Recent progress in the asymmetric synthesis of piperidines offers powerful tools for this endeavor.
Key methodologies include:
Catalytic Asymmetric Hydrogenation: The reduction of substituted pyridine (B92270) precursors is a direct route to chiral piperidines. Modern catalysts, including those based on rhodium and palladium, have shown high efficacy. mdpi.comresearchgate.net For instance, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts in the presence of a chiral amine can produce a variety of chiral piperidines with excellent control over the stereochemistry. researchgate.net Similarly, palladium-catalyzed hydrogenation has been successfully applied to create fluorinated piperidines, which are valuable for modulating pharmacokinetic properties. mdpi.com
Intramolecular Cyclization: Building the piperidine ring through intramolecular cyclization is another robust approach. Methods like the aza-Michael reaction and metal-catalyzed cyclizations allow for the construction of the heterocyclic ring from linear precursors. mdpi.com Gold-catalyzed oxidative amination of alkenes, for example, can form substituted piperidines while simultaneously introducing other functional groups. nih.gov
Radical Cyclization: Radical-mediated reactions offer alternative pathways for piperidine synthesis. Techniques involving 1,6-hydrogen atom transfer or cobalt-catalyzed cyclization of amino-aldehydes provide access to diverse piperidine structures under mild conditions. mdpi.com
These advanced synthetic methods enable the systematic creation of libraries of chiral analogs of this compound, which is crucial for exploring detailed structure-activity relationships (SAR).
Table 1: Methodologies for Asymmetric Synthesis of Piperidine Analogs
| Synthesis Strategy | Catalyst/Reagent Example | Key Features | Reference |
|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Rhodium(I) or Ruthenium(II) complexes | Double reduction of pyridine derivatives. | mdpi.com |
| Reductive Transamination | [Cp*RhCl2]2 with chiral primary amine | Converts pyridinium salts to chiral piperidines with high enantioselectivity. | researchgate.net |
| Intramolecular Cyclization | Palladium catalyst with pyridine-oxazoline ligand | Enantioselective amination of alkenes to form piperidines. | mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Areas
Derivatives of the this compound scaffold have demonstrated activity against a range of biological targets, suggesting significant potential for expansion into new therapeutic areas. The core structure is present in molecules investigated for cancer, inflammation, cardiovascular disease, and neurological disorders. mdpi.commdpi.comnih.gov
Potential therapeutic applications and associated targets include:
Oncology: Analogs have been developed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are important targets in certain types of cancer. mdpi.comnih.gov Additionally, related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have shown high potency as selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6), which are validated targets for anticancer drug discovery. acs.org
Inflammatory Diseases: The scaffold has been used to develop inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in the pro-inflammatory NF-kB pathway. mdpi.com Such inhibitors could be explored for treating conditions like asthma and psoriasis. mdpi.com
Cardiovascular Disease: A class of compounds based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine structure was identified as potent inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2/5), which are emerging therapeutic targets for heart failure. nih.gov
Neurological Disorders: The structural motif is found in agonists of the 5-HT1A receptor, indicating potential for developing novel antidepressants. acs.org Furthermore, derivatives have shown high affinity for sigma receptors (σ1R and σ2R), which are targets for treating neuropathic pain and other neurological conditions. mdpi.com
Table 2: Investigated Biological Targets and Therapeutic Areas
| Biological Target | Therapeutic Area | Example Derivative Class | Reference |
|---|---|---|---|
| ALK/ROS1 Kinases | Cancer | 2-amino-4-(1-piperidine) pyridine derivatives | mdpi.comnih.gov |
| CDK4/CDK6 | Cancer | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | acs.org |
| MSK1 Kinase | Inflammation (Asthma) | 6-phenylpyridin-2-yl guanidine (B92328) derivatives | mdpi.com |
| GRK2/GRK5 | Heart Failure | 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives | nih.gov |
| 5-HT1A Receptor | Depression | Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives | acs.org |
Integration of Advanced Computational and Experimental Approaches for Drug Discovery
The discovery of novel drugs based on the this compound scaffold can be significantly accelerated by integrating computational and experimental techniques. nih.gov These in silico methods allow for the rapid screening of large virtual libraries and prioritization of compounds for synthesis and biological testing. nih.gov
Key integrated approaches include:
Virtual Screening and Molecular Docking: These techniques predict how well a molecule might bind to a biological target. nih.govresearchgate.net For example, molecular docking studies have been used to assess the interaction of piperidine-containing compounds with targets like the AeSCP2 enzyme and G-protein-coupled receptors, providing insights into binding affinity and potential therapeutic uses. nih.govresearchgate.net
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models can be generated from known active compounds and used to screen databases for new molecules that fit the model, as has been successfully applied in the discovery of Janus kinase (JAK) inhibitors. nih.govmdpi.com
ADME+T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME+T) properties of virtual compounds. nih.gov This allows researchers to filter out molecules with poor drug-like properties early in the discovery process, saving time and resources. mdpi.com
By combining these computational predictions with experimental validation, such as in vitro enzyme inhibition assays and cell-based activity studies, the drug discovery process becomes more efficient and targeted. mdpi.comacs.org
Development of Structure-Based Drug Design Strategies for Potent Modulators
When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) becomes a powerful strategy for developing potent and selective modulators. This approach involves using the target's structural information, often obtained from X-ray crystallography or cryo-electron microscopy, to rationally design molecules that bind with high affinity and specificity.
Future SBDD strategies for derivatives of this compound could focus on:
Targeting Allosteric Sites: Instead of competing with the natural ligand at the active site, allosteric modulators bind to a different site on the protein, altering its function. The discovery of allosteric modulators for the cannabinoid CB1 receptor, such as diarylurea compounds containing a piperidinyl-pyridine moiety, highlights the potential of this approach. nih.gov SBDD can be used to optimize the interactions of these modulators with their allosteric pockets.
Optimizing Key Interactions: Detailed structural analysis can reveal key hydrogen bonds, hydrophobic interactions, or salt bridges that are critical for binding. For instance, in the development of CGRP receptor antagonists for migraine treatment, SBDD enabled the design of complex molecules with spirocyclic piperidine components that form precise interactions with the receptor. researchgate.net
Structure-Activity Relationship (SAR) Guided Design: SBDD is often used in an iterative cycle with chemical synthesis and biological testing. Initial hits are docked into the target structure, and modifications are proposed to improve binding. The resulting SAR data, which correlates structural changes with activity, guides the next round of design. This has been effectively used to optimize inhibitors for targets like CDK4/6 and GRK2/5. nih.govacs.org
The continued application of SBDD will enable the refinement of the this compound scaffold into highly potent and selective drug candidates tailored for specific biological targets.
Q & A
Q. What are common synthetic routes for 6-(Piperidin-1-yl)pyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 6-chloropyridin-2-amine with piperidine in a polar aprotic solvent (e.g., THF or DMF) under reflux conditions. Optimization involves varying stoichiometric ratios (e.g., 1:1 to 1:3 amine:halide), reaction temperatures (60–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
Q. How can the structure and purity of this compound be confirmed?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- ¹H/¹³C NMR : Peaks for pyridine protons (δ 6.5–8.5 ppm) and piperidine methylene groups (δ 1.4–2.8 ppm).
- Mass Spectrometry (ESI-MS or HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 206.1422 for C₁₀H₁₅N₃).
- X-ray Crystallography : For crystalline derivatives, bond lengths and angles confirm spatial arrangement (e.g., similar to 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine in ) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : Solubility is highest in polar solvents (e.g., DMSO, methanol, or chloroform). Stability tests suggest storage at –20°C under inert gas (N₂/Ar) to prevent oxidation. For aqueous systems, use buffered solutions (pH 6–8) to avoid decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : SAR studies involve systematic modifications:
- Substituent Variation : Replace piperidine with pyrrolidine or morpholine to assess steric/electronic effects.
- Biological Assays : Test inhibitory activity (e.g., IC₅₀ values) against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled protein structures identifies potential binding pockets. Quantum mechanical calculations (DFT) refine charge distributions for piperidine-pyridine interactions. Validation requires comparing docking scores with experimental IC₅₀ values from SPR (surface plasmon resonance) .
Q. How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer : Contradictions arise from assay conditions (e.g., buffer pH, temperature). Resolve via:
- Factorial Design : Vary factors (e.g., pH, ion strength) systematically to identify confounding variables .
- Orthogonal Assays : Validate results using SPR, ITC (isothermal titration calorimetry), or cellular viability assays (MTT/WST-1).
Q. What strategies optimize reaction yields in multistep syntheses of derivatives?
- Methodological Answer : Apply design of experiments (DoE):
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
